molecular formula C21H25F3N6O2 B608518 Leniolisib CAS No. 1354690-24-6

Leniolisib

货号 B608518
CAS 编号: 1354690-24-6
分子量: 450.4662
InChI 键: MWKYMZXCGYXLPL-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leniolisib, sold under the brand name Joenja, is a medication used for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS) . It is a kinase inhibitor that is taken orally . The most common side effects include headache, sinusitis, and atopic dermatitis . Leniolisib was approved for medical use in the United States in March 2023 . It is the first approved medication for the treatment of activated PI3K delta syndrome .


Molecular Structure Analysis

Leniolisib has a molecular formula of C21H25F3N6O2 . The molecular weight of the free base is 450.466 g/mol . The structure of Leniolisib includes a pyrido[4,3-d]pyrimidine core, which is important for its activity .


Physical And Chemical Properties Analysis

Leniolisib has a molecular formula of C21H25F3N6O2 and a molecular weight of 450.466 g/mol for the free base . More detailed physical and chemical properties were not found in the search results. For a comprehensive analysis of physical and chemical properties, it is recommended to refer to scientific literature or databases dedicated to such information.

科学研究应用

Treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS)

  • Summary of Application : Leniolisib is used to treat adults and children 12 years of age and older who have APDS, a genetic condition that decreases the activity of the immune system and can result in recurrent infections, swollen lymph nodes and spleen, and a certain type of lymphoma .
  • Methods of Application : In a global, phase 3, triple-blinded trial, 31 patients with APDS aged ≥12 years were enrolled and randomized 2:1 to receive 70 mg leniolisib or placebo twice daily for 12 weeks .
  • Results or Outcomes : The oral PI3Kδ inhibitor leniolisib reduced lymphadenopathy and normalized immune cell subsets in patients with APDS . The difference in the adjusted mean change between leniolisib and placebo for lymph node size was −0.25 and for percentage of naïve B cells, was 37.30 . Leniolisib was well tolerated in patients with APDS, with mostly grade 1 AEs and no serious AEs related to study treatment .

Long-Term Treatment of APDS

  • Summary of Application : Leniolisib has been studied for long-term treatment of APDS .
  • Methods of Application : Six adult patients from the original dose-finding trial received leniolisib for up to 6 years .
  • Results or Outcomes : Health-related quality of life improved in all 6 patients with APDS receiving leniolisib for up to 6 years, with minimal toxicities . Mean transitional B-cell levels decreased from 38.17% to 2.47% and the CD4:CD8 T-cell ratio normalized to 1.11 . Fewer new conditions emerged out to year 6 .

安全和危害

The most common side effects of Leniolisib include headache, sinusitis, and atopic dermatitis . Leniolisib may cause serious side effects. Patients should call their doctor at once if they have liver problems, loss of appetite, nausea, vomiting, stomach pain (upper right side), tiredness, itching, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes) .

未来方向

As of early 2023, Leniolisib has been approved by the FDA and is in the process of market authorization by the European Medicines Agency (EMA) . Future research may focus on the long-term effects of Leniolisib, its use in combination with other therapies, and its potential applications in treating other conditions.

属性

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leniolisib

CAS RN

1354690-24-6
Record name Leniolisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354690246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leniolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LENIOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22772Z9CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。